molecular formula C16H15ClN4O3S B2891612 7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872694-69-4

7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2891612
CAS RN: 872694-69-4
M. Wt: 378.83
InChI Key: UUVGHYZKQHPRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Interactions

Pyrimidines and their derivatives are often studied for their molecular structures and interactions. For instance, the research on racemic mixtures of pyrimidines reveals insights into their crystalline structures and hydrogen bonding patterns, which are critical for understanding their chemical behavior and potential as pharmaceutical agents or materials (Low et al., 2004). These structural analyses provide a foundation for exploring more complex derivatives, including those with specific substituents like chlorophenyl or hydroxyethylsulfanyl groups.

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives are key areas of research, aiming to develop new materials with potential applications in various fields. Techniques for regioselective amination and the exploration of biological activities through synthesized pyrimidines demonstrate the versatility and significance of these compounds (Tinh & Stadlbauer, 2008). These synthetic approaches are essential for creating derivatives with specific properties, such as the target compound, which may have unique applications based on its structural features.

Biological and Pharmacological Applications

Pyrimidine derivatives are explored for their biological and pharmacological applications, including their potential as antibacterial agents. The synthesis of novel compounds and their evaluation against bacterial strains highlight the ongoing search for new therapeutic agents (Sheikh et al., 2009). While the direct implications for the specific compound are not detailed, the research underscores the importance of pyrimidine derivatives in drug discovery and development.

Advanced Material Applications

Pyrimidine derivatives also find applications in the development of advanced materials. The study of heterocycles and their synthesis for potential use in materials science reflects the broad applicability of these compounds beyond biological systems (Barany et al., 2005). Such research paves the way for exploring the unique properties of specific derivatives, including those with chlorophenyl and hydroxyethylsulfanyl substituents, for material science applications.

properties

IUPAC Name

7-(2-chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-20-13-11(15(23)21(2)16(20)24)14(25-8-7-22)19-12(18-13)9-5-3-4-6-10(9)17/h3-6,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVGHYZKQHPRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCCO)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.